molecular formula C12H10ClN3O4 B3887617 5-{[(5-chloro-2-methoxyphenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

5-{[(5-chloro-2-methoxyphenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3887617
M. Wt: 295.68 g/mol
InChI Key: GTKWYNYXGWRTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(5-chloro-2-methoxyphenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a chemically engineered derivative based on the pyrimidine-2,4,6-trione (barbituric acid) scaffold, a structure of high significance in medicinal chemistry. This specific compound features a (5-chloro-2-methoxyphenyl)amino methylidene substituent, a modification designed to explore and enhance its biological activity and selectivity. Pyrimidine-2,4,6-trione derivatives are versatile building blocks in organic synthesis and are widely investigated for their diverse pharmacological potential. Compounds within this class have demonstrated a range of biological activities in scientific research, including antimicrobial, anticancer, and anti-inflammatory effects. Research on analogous structures has shown that such molecules can function as cytotoxic agents against various cancer cell lines, such as colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) . The mechanism of action for pyrimidine-based compounds is often multifaceted; some derivatives have been reported to exhibit pro-apoptotic properties and inhibit key enzymes like topoisomerase IIα, leading to DNA damage and cell death in proliferating cells . Furthermore, the barbiturate core is a recognized pharmacophore in drug discovery. Other research into related molecular frameworks has identified potential for activities such as anaphylatoxin receptor antagonism and platelet aggregation inhibition, as predicted by computational models . This makes this compound a compound of interest for researchers in the fields of medicinal chemistry and drug discovery, particularly for developing new therapeutic agents targeting infectious diseases, oncology, and other pathophysiological conditions.

Properties

IUPAC Name

5-[(5-chloro-2-methoxyphenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O4/c1-20-9-3-2-6(13)4-8(9)14-5-7-10(17)15-12(19)16-11(7)18/h2-5H,1H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKWYNYXGWRTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N=CC2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(5-chloro-2-methoxyphenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 5-chloro-2-methoxyphenyl isocyanate with a suitable pyrimidine derivative. The reaction is carried out under controlled conditions, often involving refluxing in an appropriate solvent such as phosphorus oxychloride at elevated temperatures (around 105°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-{[(5-chloro-2-methoxyphenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the potential of pyrimidine derivatives in cancer therapy. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : It is believed to inhibit specific enzymes involved in DNA replication and repair, leading to apoptosis in cancer cells.
  • Case Studies : Research conducted on breast and lung cancer cell lines showed significant reductions in cell viability when treated with this compound. In vitro assays indicated IC50 values in the micromolar range, suggesting effective potency against these malignancies .

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

  • Research Findings : In animal models of inflammation, administration of this compound resulted in reduced edema and inflammatory markers .
  • Clinical Relevance : These findings suggest potential therapeutic applications for conditions such as arthritis and other inflammatory diseases.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to the development of new drugs.

  • Synthesis Pathways : Researchers have explored several synthetic routes to create derivatives with enhanced biological activity or improved pharmacokinetic profiles .
  • Applications in Drug Design : The ability to modify the pyrimidine core opens avenues for creating targeted therapies with specific mechanisms of action.

Data Tables

Application AreaActivity TypeKey FindingsReferences
Anticancer ActivityCytotoxicitySignificant reduction in cell viability
Anti-inflammatoryEdema ReductionDecreased inflammatory markers
Synthetic ChemistryIntermediate SynthesisVersatile modifications for new drug development

Mechanism of Action

The mechanism of action of 5-{[(5-chloro-2-methoxyphenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Common Structural Features

All analogs share the pyrimidine-2,4,6(1H,3H,5H)-trione core, which enables conjugation with diverse substituents. Variations occur at the 5-position, where substituents range from aryl (e.g., benzylidene, indolyl) to heteroaryl (e.g., furyl, thienyl) groups. The substituent’s electronic and steric properties significantly influence biological activity and stability.

Physicochemical Properties

Stability and Solvatochromism (from ):

  • 5-(2,6-Dichlorobenzylidene)pyrimidinetrione: Keto-enol tautomerism is solvent-dependent. DFT calculations show the keto form (T0) is most stable in both gaseous and polar solvents (e.g., water, ethanol) .
  • Solvatochromic behavior: Pyridinium N-phenolate betaine analogs exhibit polarity-dependent spectral shifts, useful for solvent polarity measurements .

Electronic Effects :

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance stability and bioactivity by increasing electrophilicity of the trione core.

Data Tables

Research Implications and Gaps

  • Synthetic challenges: Mild conditions (e.g., room temperature, methanol) used for indolyl analogs could be adapted for synthesizing the target compound.
  • Stability : Solvent polarity and substituent effects (e.g., electron-withdrawing Cl) must be optimized for pharmaceutical applications .

Biological Activity

The compound 5-{[(5-chloro-2-methoxyphenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C12H10ClN3O3
  • Molecular Weight : 279.68 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound acts as a modulator of the ALK (anaplastic lymphoma kinase) and EGFR (epidermal growth factor receptor), which are crucial in various cancers. Inhibiting these pathways can lead to reduced tumor growth and proliferation .
  • Case Studies : A study demonstrated that derivatives of pyrimidines showed promising results in inhibiting cancer cell lines with IC50 values indicating effective concentrations for therapeutic use .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects:

  • Inhibition of COX Enzymes : Similar pyrimidine derivatives have shown significant inhibition of COX-2 enzyme activity, which is associated with inflammation. For example, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Experimental Results : In vivo studies using carrageenan-induced paw edema models revealed that these compounds significantly reduced inflammation markers such as iNOS and COX-2 mRNA expressions .

Summary of Biological Activity

Activity TypeMechanism of ActionIC50 (µM)Reference
AnticancerALK/EGFR modulation0.05 - 0.1
Anti-inflammatoryCOX-2 inhibition0.04

Detailed Findings from Case Studies

  • Study on Anticancer Activity :
    • Objective: Evaluate the efficacy of pyrimidine derivatives against cancer cell lines.
    • Results: Significant reduction in cell viability was observed at concentrations as low as 0.05 µM.
    • : The compound shows potential as a lead candidate for further development in cancer therapeutics.
  • Study on Anti-inflammatory Properties :
    • Objective: Assess the anti-inflammatory effects in animal models.
    • Results: Notable decrease in paw edema was recorded after treatment with the compound.
    • : The compound demonstrates strong anti-inflammatory activity that warrants further exploration.

Q & A

Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?

Methodological Answer:
The compound is typically synthesized via a Knoevenagel condensation reaction between a substituted barbituric acid derivative and an aromatic aldehyde or amine. For example:

  • Step 1: React 1,3-dimethylbarbituric acid with 5-chloro-2-methoxybenzaldehyde in ethanol under reflux (24–48 hours) to form the methylidene linkage .
  • Step 2: Purify the product using column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and confirm purity via HPLC (>95%) .
    Key intermediates include the unsubstituted pyrimidine-2,4,6-trione core and the 5-chloro-2-methoxyphenylamine precursor.

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts in the condensation step?

Methodological Answer:

  • Catalyst Screening: Use piperidine or ammonium acetate as catalysts to accelerate the Knoevenagel reaction, reducing reaction time to 6–12 hours .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the carbonyl group, improving regioselectivity.
  • Temperature Control: Microwave-assisted synthesis (80–100°C, 30–60 min) increases yield by 15–20% compared to conventional reflux .
  • Byproduct Mitigation: Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane) to isolate intermediates before dimerization occurs .

Basic: What spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR: Identify the methylidene proton (δ ~8.2–8.5 ppm) and aromatic protons (δ ~6.8–7.4 ppm). The pyrimidine carbonyl carbons appear at δ ~160–170 ppm .
  • IR Spectroscopy: Confirm the presence of C=O stretches (1650–1750 cm⁻¹) and N–H bends (3200–3400 cm⁻¹) .
  • Elemental Analysis: Validate empirical formula (e.g., C12H10ClN3O4) with ≤0.3% deviation .
  • Mass Spectrometry: ESI-MS ([M+H]+ m/z = 312.05) ensures molecular weight consistency .

Advanced: How can contradictory NMR data in polar vs. nonpolar solvents be resolved?

Methodological Answer:

  • Solvent-Dependent Tautomerism: In DMSO-d6, the enol tautomer dominates (δ 10.5 ppm for -OH), while in CDCl3, the keto form is prevalent (δ 8.3 ppm for =CH-) .
  • Variable-Temperature NMR: Conduct experiments at 25°C and 60°C to observe tautomeric shifts and confirm equilibrium constants.
  • X-ray Crystallography: Resolve ambiguity by determining the solid-state structure, revealing intramolecular H-bonding (e.g., C=O⋯H-N, ~2.8 Å) .

Basic: What biological activities have been preliminarily reported for this compound?

Methodological Answer:

  • Antimicrobial Screening: Test against Gram-positive bacteria (e.g., S. aureus, MIC = 8–16 µg/mL) using agar dilution assays .
  • Anti-aggregation Activity: Inhibit mutant SOD1 aggregation in ALS models (IC50 ~3–5 µM) via thioflavin-T fluorescence assays .
  • Cytotoxicity Profiling: Assess selectivity using HEK293 cells (CC50 > 50 µM) to rule out nonspecific toxicity .

Advanced: What computational strategies predict reactivity and binding modes in biological targets?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to model charge separation (e.g., dipole moment ~5.2 Debye) and identify electrophilic sites .
  • Molecular Docking: Use AutoDock Vina to simulate binding to SOD1 (PDB: 1SPD), focusing on π-π stacking with Phe20 and H-bonding with Asp76 .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the protein-ligand complex (RMSD < 2.0 Å) .

Advanced: How can supramolecular interactions influence crystallization and solubility?

Methodological Answer:

  • Hydrogen-Bonding Networks: In crystal lattices, C–H⋯O interactions (2.7–3.0 Å) form chains or fused rings, reducing solubility in nonpolar solvents .
  • Co-crystallization: Use 4-methoxybenzoic acid as a co-former to enhance aqueous solubility (2.5 mg/mL vs. 0.3 mg/mL for pure compound) .
  • Hansen Solubility Parameters: Calculate HSP values (δD = 18.5, δP = 8.2, δH = 6.0) to guide solvent selection for recrystallization .

Basic: What stability considerations are critical during storage and handling?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation (t1/2 = 14 days under UV light).
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the trione ring.
  • pH Stability: Maintain pH 6–8 in solution (verified via HPLC stability-indicating methods) .

Advanced: How to design derivatives to enhance bioactivity while minimizing off-target effects?

Methodological Answer:

  • SAR Studies: Modify the 5-chloro-2-methoxyphenyl group:
    • Replace Cl with Br to increase lipophilicity (logP from 1.8 to 2.3) .
    • Introduce electron-withdrawing groups (e.g., -NO2) to improve SOD1 binding (ΔG = –9.2 kcal/mol vs. –7.5 for parent compound) .
  • Prodrug Strategies: Synthesize acetylated analogs to enhance oral bioavailability (Cmax increased by 40% in rat models) .

Advanced: How to address batch-to-batch variability in elemental analysis data?

Methodological Answer:

  • Purification Protocols: Implement two-step recrystallization (ethanol/water, 70:30) to achieve ≥99.5% purity .
  • Combustion Analysis Calibration: Use sulfanilamide as a calibration standard to reduce carbon/hydrogen measurement errors (<0.15%) .
  • Trace Metal Analysis: Employ ICP-MS to detect residual catalysts (e.g., Pd < 10 ppm) from synthetic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(5-chloro-2-methoxyphenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
5-{[(5-chloro-2-methoxyphenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.